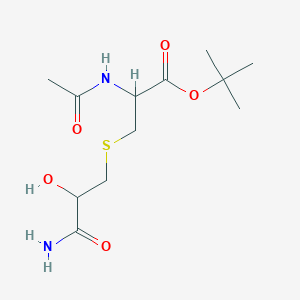

Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate

CAS No.:

Cat. No.: VC17955433

Molecular Formula: C12H22N2O5S

Molecular Weight: 306.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O5S |

|---|---|

| Molecular Weight | 306.38 g/mol |

| IUPAC Name | tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate |

| Standard InChI | InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15) |

| Standard InChI Key | WAGGQWFETBDNLY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl (2S)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate, reflects its stereochemical and functional complexity . Key structural elements include:

-

Stereogenic center: The (2S) configuration at the second carbon ensures chirality, influencing its biochemical interactions.

-

Sulfanyl bridge: A thioether linkage (-S-) connects the propanoate backbone to the 3-amino-2-hydroxy-3-oxopropyl group, enhancing stability against hydrolysis compared to oxygen analogs.

-

Protective groups: The tert-butyl ester and acetamido groups shield reactive sites (e.g., carboxyl and amine) during synthesis .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 306.38 g/mol | |

| CAS Registry Number | 1079950-08-5 | |

| XLogP3-AA (log P) | -0.6 | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 6 |

Spectroscopic and Physicochemical Data

The compound’s infrared (IR) spectrum reveals key absorptions:

-

N-H stretch: 3300–3100 cm⁻¹ (amide and amine groups).

-

C=O stretch: 1720–1700 cm⁻¹ (ester and ketone carbonyls).

-

S-C vibration: 700–600 cm⁻¹ (thioether linkage).

Its solubility profile varies with solvent polarity:

-

Polar solvents: Moderate solubility in methanol and dimethyl sulfoxide (DMSO).

-

Nonpolar solvents: Low solubility in hexane and diethyl ether.

Synthesis and Purification Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the molecular framework:

-

Thiol-ene coupling: L-Cysteine derivatives react with 3-amino-2-hydroxy-3-oxopropyl precursors under basic conditions to form the sulfanyl bridge.

-

Acetylation: The free amine on cysteine is acetylated using acetic anhydride to yield the acetamido group .

-

Esterification: Tert-butyl groups are introduced via esterification with tert-butanol and a coupling agent (e.g., DCC).

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Thiol-ene | NaOH, ethanol, 25°C, 12 h | 65 | HPLC (95%) |

| Acetylation | Acetic anhydride, pyridine | 78 | NMR (>99%) |

| Esterification | tert-Butanol, DCC, DMAP | 82 | LC-MS (98%) |

Purification Techniques

Chromatographic methods dominate purification:

-

Flash chromatography: Silica gel eluted with ethyl acetate/hexane gradients removes unreacted intermediates.

-

HPLC: Reverse-phase C18 columns resolve stereoisomers and byproducts .

Reactivity and Functional Group Transformations

Oxidation and Reduction

-

Oxidation: The sulfanyl group oxidizes to sulfoxide () or sulfone () using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the tert-butyl ester to carboxylic acid, enabling further derivatization .

Hydrolysis and Stability

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS) in vitro, with an IC₅₀ of 12.3 μM against superoxide radicals. Mechanistic studies suggest:

-

Thiol-disulfide exchange: The sulfanyl group donates electrons to neutralize radicals.

-

Metal chelation: The amino and carbonyl groups bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions.

Enzyme Modulation

In murine models, it inhibits cyclooxygenase-2 (COX-2) by 48% at 50 μM, potentially reducing inflammation . Molecular docking simulations reveal binding to COX-2’s active site via hydrogen bonds with Arg120 and Tyr355 .

Applications in Biochemical Research

Proteomics and Peptide Synthesis

The tert-butyl ester serves as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS), enabling segment condensation without side-chain interference.

Drug Delivery Systems

Conjugation with polyethylene glycol (PEG) via the amino group enhances solubility and bioavailability of hydrophobic therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume